TrxR-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

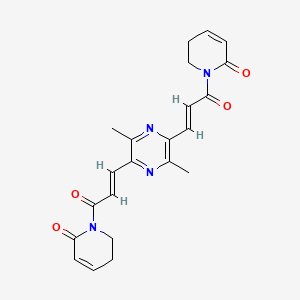

Molecular Formula |

C22H22N4O4 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

1-[(E)-3-[3,6-dimethyl-5-[(E)-3-oxo-3-(6-oxo-2,3-dihydropyridin-1-yl)prop-1-enyl]pyrazin-2-yl]prop-2-enoyl]-2,3-dihydropyridin-6-one |

InChI |

InChI=1S/C22H22N4O4/c1-15-17(9-11-21(29)25-13-5-3-7-19(25)27)24-16(2)18(23-15)10-12-22(30)26-14-6-4-8-20(26)28/h3-4,7-12H,5-6,13-14H2,1-2H3/b11-9+,12-10+ |

InChI Key |

CRAYTIJKMJDEDI-WGDLNXRISA-N |

Isomeric SMILES |

CC1=C(N=C(C(=N1)/C=C/C(=O)N2CCC=CC2=O)C)/C=C/C(=O)N3CCC=CC3=O |

Canonical SMILES |

CC1=C(N=C(C(=N1)C=CC(=O)N2CCC=CC2=O)C)C=CC(=O)N3CCC=CC3=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Thioredoxin Reductase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thioredoxin system, comprising Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH, is a pivotal component of cellular redox homeostasis.[1][2] It plays a crucial role in various cellular processes, including DNA synthesis, regulation of transcription factors, and defense against oxidative stress.[2][3][4] Thioredoxin reductase (TrxR) is a central enzyme in this system, responsible for reducing oxidized Trx. Due to its critical role in cell survival and proliferation, particularly in cancer cells which often exhibit a heightened state of oxidative stress, TrxR has emerged as a significant target for therapeutic intervention. This guide elucidates the general mechanism of action of TrxR inhibitors, providing a framework for understanding compounds such as a hypothetical "TrxR-IN-2".

The Thioredoxin System and the Role of TrxR

The thioredoxin system is a key antioxidant system in cells. TrxR, a homodimeric flavoprotein, catalyzes the reduction of the active site disulfide in oxidized thioredoxin (Trx-S₂) to a dithiol (Trx-(SH)₂) using NADPH as the electron donor. Reduced Trx, in turn, reduces oxidized proteins, thereby maintaining a reducing intracellular environment.

Mammalian cells have three main isoforms of TrxR: cytosolic TrxR1, mitochondrial TrxR2, and testis-specific TrxR3. A key feature of mammalian TrxR is the presence of a rare amino acid, selenocysteine (Sec), in its C-terminal active site, which is highly reactive and crucial for its catalytic activity.

Core Mechanism of Action of TrxR Inhibitors

The primary mechanism by which many TrxR inhibitors function is through the covalent modification of the enzyme's active site. The highly reactive selenocysteine residue is a prime target for electrophilic compounds. By forming a covalent bond with this residue, inhibitors can irreversibly inactivate the enzyme. This inhibition disrupts the entire thioredoxin system, leading to several downstream cellular consequences.

Key Steps in Inhibition:

-

Enzyme Targeting: Inhibitors with electrophilic moieties are attracted to the nucleophilic selenocysteine residue in the active site of TrxR.

-

Covalent Adduct Formation: A covalent bond is formed between the inhibitor and the selenocysteine, rendering the enzyme catalytically inactive.

-

Disruption of Electron Flow: The transfer of electrons from NADPH to Trx is blocked.

-

Accumulation of Oxidized Trx: With TrxR inhibited, oxidized Trx (Trx-S₂) cannot be recycled to its reduced form.

-

Increased Cellular Oxidative Stress: The depletion of reduced Trx impairs the cell's ability to scavenge reactive oxygen species (ROS) and maintain a reducing environment, leading to oxidative stress.

-

Induction of Apoptosis: The accumulation of ROS and disruption of redox-sensitive signaling pathways can trigger programmed cell death (apoptosis).

Caption: General signaling pathway of Thioredoxin Reductase inhibition.

Cellular Targets and Downstream Effects

The inhibition of TrxR has pleiotropic effects on cellular function due to the central role of the thioredoxin system.

-

Ribonucleotide Reductase (RNR): Reduced Trx is a necessary cofactor for RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides for DNA synthesis. TrxR inhibition impairs DNA synthesis and repair.

-

Peroxiredoxins (PRXs): These are a family of peroxidases that rely on reduced Trx to detoxify peroxides. Inhibition of TrxR compromises cellular defense against oxidative damage.

-

Transcription Factors: The activity of several transcription factors, such as NF-κB and AP-1, is redox-regulated by Trx. Disruption of the Trx system can, therefore, alter gene expression profiles related to inflammation, proliferation, and survival.

-

Apoptosis Signaling Kinase-1 (ASK1): Reduced Trx binds to and inhibits ASK1, a key regulator of apoptosis. When reduced Trx levels decrease due to TrxR inhibition, ASK1 is released and activated, leading to apoptosis.

Quantitative Data for Known TrxR Inhibitors

While specific data for "this compound" is not publicly available, the following table summarizes inhibitory concentrations for well-characterized TrxR inhibitors to provide a comparative context.

| Inhibitor | Target Isoform(s) | IC₅₀ (nM) | Cell Line(s) | Reference Compound |

| Auranofin | TrxR1, TrxR2 | 20 - 100 | Various Cancer Cells | Gold(I) compound |

| Ebselen | TrxR1 | 50 - 200 | Various | Organoselenium compound |

| PX-12 (IV-2) | Trx1 (indirectly affects TrxR) | 1,000 - 10,000 | Pancreatic Cancer Cells | Disulfide-containing compound |

| Motexafin Gadolinium | TrxR | 5,000 - 20,000 | Various Cancer Cells | Texaphyrin |

Note: IC₅₀ values can vary significantly depending on the assay conditions and cell line used.

Experimental Protocols for Studying TrxR Inhibitors

The investigation of TrxR inhibitors involves a combination of in vitro enzymatic assays and cell-based assays.

This is a common method to directly measure TrxR activity.

Principle: TrxR catalyzes the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH to 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

Protocol Outline:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing phosphate buffer, EDTA, and NADPH.

-

Enzyme and Inhibitor Incubation: Add purified recombinant TrxR to the reaction mixture with and without the test inhibitor (e.g., this compound) at various concentrations. Incubate for a defined period.

-

Initiation of Reaction: Add DTNB to the mixture to start the reaction.

-

Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of TNB formation. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. IC₅₀ values are then calculated.

Caption: Workflow for determining in vitro TrxR inhibitory activity.

CETSA can be used to verify the direct binding of an inhibitor to TrxR in a cellular context.

Principle: The binding of a ligand (inhibitor) to a target protein often increases the thermal stability of the protein.

Protocol Outline:

-

Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Separation: Separate soluble and aggregated proteins by centrifugation.

-

Detection: Analyze the amount of soluble TrxR remaining at each temperature by Western blotting.

-

Data Analysis: A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates direct binding.

This assay determines if TrxR inhibition leads to an increase in intracellular ROS.

Principle: Probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) are non-fluorescent until they are oxidized by ROS within the cell.

Protocol Outline:

-

Cell Culture and Treatment: Plate cells and treat with the TrxR inhibitor for a specified time.

-

Probe Loading: Incubate the cells with DCFDA.

-

Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader.

-

Data Analysis: An increase in fluorescence in inhibitor-treated cells compared to controls indicates an increase in ROS.

Conclusion

Thioredoxin reductase inhibitors represent a promising class of therapeutic agents, particularly in oncology. Their mechanism of action is centered on the disruption of the critical thioredoxin system, leading to increased oxidative stress and subsequent cell death. While the specific properties of a compound designated "this compound" are not detailed in public literature, the principles and experimental methodologies outlined in this guide provide a robust framework for its investigation and characterization. A thorough understanding of this mechanism is essential for the rational design and development of novel and effective TrxR-targeting drugs.

References

- 1. What are TrxR inhibitors and how do they work? [synapse.patsnap.com]

- 2. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Active sites of thioredoxin reductases: Why selenoproteins? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on Thioredoxin Reductase (TrxR) Inhibitors

To the User: Following a comprehensive search, no specific public data, quantitative analysis, or detailed experimental protocols were found for a compound explicitly named "TrxR-IN-2". One vendor lists a product with this name but provides no scientific literature or data. Therefore, fulfilling the request for a technical guide on this compound is not possible at this time.

As a valuable alternative, this document provides a comprehensive technical guide on Thioredoxin Reductase (TrxR) inhibitors in general, adhering to the structure and requirements of your original request. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to the Thioredoxin System and Thioredoxin Reductase

The thioredoxin system is a central antioxidant system essential for maintaining cellular redox balance.[1][2] It is composed of Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and the reducing co-factor NADPH.[1][2] TrxR is a flavoenzyme that catalyzes the NADPH-dependent reduction of the active site disulfide in Trx.[3] Reduced Trx, in turn, reduces oxidized cysteine residues in a wide range of substrate proteins, thereby participating in numerous cellular processes, including DNA synthesis, regulation of transcription factors, and defense against oxidative stress.

Mammalian cells have three isoforms of TrxR: cytosolic (TrxR1), mitochondrial (TrxR2), and a testis-specific form (TrxR3). A key feature of mammalian TrxR is the presence of a rare amino acid, selenocysteine (Sec), in its C-terminal active site, which is crucial for its catalytic activity.

Due to its critical role in cell survival and proliferation, and its overexpression in many cancer cells, TrxR has emerged as a promising target for cancer therapy. Inhibiting TrxR disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and inducing oxidative stress, which can preferentially kill cancer cells that often have a higher basal level of ROS.

Mechanism of Action of TrxR Inhibitors

TrxR inhibitors can act through various mechanisms. A prominent strategy involves the covalent modification of the highly reactive selenocysteine residue in the enzyme's active site. This irreversible binding effectively halts the enzyme's function. Other mechanisms include binding to non-catalytic sites, leading to conformational changes that inactivate the enzyme.

The inhibition of TrxR leads to an accumulation of oxidized Trx, which can no longer reduce its target proteins. This disruption of the thioredoxin system has several downstream consequences, including increased cellular oxidative stress, activation of apoptotic pathways, and impairment of DNA synthesis and repair.

References

An In-Depth Technical Guide to the Discovery and Development of Thioredoxin Reductase Inhibitors

As an initial step, it is important to note that a specific inhibitor named TrxR-IN-2 was not found in the provided search results. Therefore, this technical guide will focus on the broader discovery and development of Thioredoxin Reductase (TrxR) inhibitors, drawing upon data and methodologies for representative compounds and classes of inhibitors discussed in the available literature. This guide will serve as an in-depth resource for researchers, scientists, and drug development professionals interested in the core principles of targeting the thioredoxin system for therapeutic purposes, particularly in cancer.

Introduction

The thioredoxin (Trx) system, comprising Trx, thioredoxin reductase (TrxR), and NADPH, is a pivotal cellular antioxidant system responsible for maintaining redox homeostasis.[1][2][3] TrxR, a selenoenzyme, is the only enzyme known to reduce oxidized Trx, making it a critical node in cellular redox regulation.[2] This system is involved in numerous cellular processes, including DNA synthesis, regulation of transcription factors, and defense against oxidative stress.[4]

In many cancer cells, the expression and activity of TrxR are significantly upregulated, contributing to enhanced survival, proliferation, and resistance to therapies that induce oxidative stress. This overexpression makes TrxR an attractive pharmacological target for the development of anticancer agents. The primary strategy for TrxR inhibition involves targeting its highly reactive selenocysteine (Sec) residue in the C-terminal active site, which is essential for its catalytic activity. Inhibition of TrxR disrupts cellular redox balance, leading to an accumulation of reactive oxygen species (ROS), induction of apoptosis, and sensitization of cancer cells to conventional therapies like radiation.

This guide will provide a comprehensive overview of the discovery and development of TrxR inhibitors, focusing on data presentation of their biological activity, detailed experimental protocols, and visualization of key pathways and workflows.

Quantitative Data on TrxR Inhibitors

The efficacy of TrxR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the enzyme and their cytotoxic effects on cancer cell lines. The following tables summarize quantitative data for representative TrxR inhibitors based on available information.

Table 1: In Vitro Inhibitory Activity of 3-Methylenechroman-2-one Derivatives against TrxR1

| Compound Class | IC50 Range (µM) | Key Findings |

| 3-Methylenechroman-2-one Derivatives | 0.29 - 10.2 | The most potent compounds in this class exhibit submicromolar inhibition of recombinant TrxR1. Structure-activity relationship (SAR) studies indicate that halogen substitution at the C-6 position of the chroman-2-one core enhances inhibitory activity. |

Table 2: Cytotoxicity of Selected TrxR Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line(s) | IC50 (Concentration) | Effect |

| Auranofin (a classical TrxR inhibitor) | SUM159 and MDA-MB-231 (Breast Cancer) | 50 nM and 250 nM, respectively | Caused a 63% and 27% decrease in TrxR activity. |

| Auranofin | 4T1 and EMT6 (Murine Mammary Carcinoma) | 3-10 µM | Potent radiosensitization under both normoxic and hypoxic conditions. |

| 1,2,5-selenadiazole derivative | A375 (Melanoma) | 2-9 µg/ml (with 8Gy radiation) vs. 12-28 µg/ml (alone) | Significantly reduced the IC50 when combined with radiation. |

| TRi-1 and TRi-2 | B16 (Melanoma) and LLC (Lung Adenocarcinoma) | Not specified | Anticancer efficacy comparable to auranofin but with lower mitochondrial toxicity. |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of novel TrxR inhibitors. Below are representative protocols for key experiments in this field.

In Vitro Thioredoxin Reductase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant TrxR. A common method is the endpoint insulin reduction assay.

-

Principle: TrxR catalyzes the reduction of thioredoxin by NADPH. Reduced thioredoxin, in turn, reduces the disulfide bonds in insulin, causing it to precipitate. The rate of NADPH consumption, monitored by the decrease in absorbance at 340 nm, is proportional to TrxR activity. Alternatively, the turbidity from insulin precipitation can be measured. A modified assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a substrate, where its reduction by TrxR produces 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

-

Reagents:

-

Recombinant human TrxR1

-

NADPH

-

Human thioredoxin

-

Insulin

-

DTNB

-

TE buffer (Tris-HCl, EDTA)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

-

Procedure (DTNB Assay):

-

Prepare a reaction mixture containing buffer, NADPH, and the test compound at various concentrations in a 96-well plate.

-

Add recombinant TrxR1 to initiate the reaction and incubate for a specified time (e.g., 10-30 minutes) at room temperature.

-

Add DTNB to the mixture.

-

Measure the increase in absorbance at 412 nm over time using a plate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Cytotoxicity Assay

This assay assesses the effect of TrxR inhibitors on the viability and proliferation of cancer cells.

-

Principle: Various methods can be used, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measure mitochondrial metabolic activity as an indicator of cell viability.

-

Reagents:

-

Cancer cell lines (e.g., HT1080, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT or MTS reagent

-

Solubilization buffer (for MTT assay)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Apoptosis Analysis by Flow Cytometry

This method quantifies the induction of apoptosis in cancer cells following treatment with a TrxR inhibitor.

-

Principle: Apoptosis is characterized by specific cellular changes, including the externalization of phosphatidylserine (PS) on the cell membrane and loss of membrane integrity in late-stage apoptosis. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), is used to detect early apoptotic cells. A viability dye, such as propidium iodide (PI), is used to identify late apoptotic and necrotic cells, which have compromised cell membranes.

-

Reagents:

-

Cancer cell line

-

Test compound

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

-

Procedure:

-

Treat cells with the test compound at its IC50 or other relevant concentrations for a defined period (e.g., 24 hours).

-

Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided with the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry, detecting FITC and PI fluorescence.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Signaling Pathways and Experimental Workflows

The inhibition of TrxR has profound effects on cellular signaling, primarily through the induction of oxidative stress. The following diagrams illustrate the core signaling pathway, a general workflow for inhibitor discovery, and the logical relationship of TrxR's function.

References

- 1. The thioredoxin system and cancer therapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Thioredoxin Reductase Inhib...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thioredoxin Reductase Inhibitors

Introduction

Thioredoxin Reductase (TrxR) is a central enzyme in the thioredoxin system, a key antioxidant pathway in all living organisms.[1][2] This system, comprising TrxR, thioredoxin (Trx), and NADPH, is crucial for maintaining cellular redox homeostasis by reducing oxidized proteins.[1][3][4] TrxR catalyzes the NADPH-dependent reduction of thioredoxin, which in turn reduces a wide range of protein disulfides, thereby regulating processes like DNA synthesis, apoptosis, and defense against oxidative stress.

Mammalian cells express two main isoforms of TrxR: the cytosolic TrxR1 and the mitochondrial TrxR2. Both are selenocysteine-containing enzymes and are vital for cell viability, as demonstrated by the embryonic lethality of mice lacking either TrxR1 or TrxR2. Due to its critical role in cell proliferation and survival, and its overexpression in many cancer cells, TrxR has emerged as a significant target for drug development, particularly in oncology.

This guide provides a technical overview of the chemical properties, mechanism of action, and experimental evaluation of Thioredoxin Reductase inhibitors. As no specific compound designated "TrxR-IN-2" could be identified in the scientific literature, this document will focus on the general principles and well-characterized examples of TrxR inhibitors to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical and Biological Properties of Representative TrxR Inhibitors

The development of TrxR inhibitors has led to the identification of a diverse range of chemical entities. Below is a table summarizing the properties of some well-known TrxR inhibitors.

| Compound | Class | Molecular Formula | Molecular Weight ( g/mol ) | Mechanism of Inhibition | IC50 (TrxR) | Reference |

| Auranofin | Gold(I) complex | C20H34AuO9PS | 678.49 | Covalent modification of Sec residue | < 10 nM | |

| Ebselen | Organoselenium compound | C13H9NOSe | 274.18 | Covalent modification of Sec residue | Varies by assay conditions | |

| Curcumin | Natural polyphenol | C21H20O6 | 368.38 | Covalent modification of Sec residue | Micromolar range | Not directly in search results |

| Motexafin Gadolinium | Texaphyrin | C42H45GdN5O8 | 957.1 | Redox cycling, indirect inhibition | Micromolar range | Not directly in search results |

Mechanism of Action of Thioredoxin Reductase Inhibitors

The primary mechanism by which many potent TrxR inhibitors act is through the covalent modification of the highly reactive selenocysteine (Sec) residue in the C-terminal active site of the enzyme. This modification irreversibly inactivates the enzyme, preventing the transfer of reducing equivalents from NADPH to thioredoxin.

The catalytic cycle of TrxR involves the transfer of electrons from NADPH to FAD, then to an N-terminal disulfide, and finally to the C-terminal selenyl-sulfide motif which contains the active Sec residue. This reduced Sec is the site of action for many electrophilic inhibitors. By targeting this residue, inhibitors effectively shut down the entire thioredoxin system.

The consequences of TrxR inhibition are profound, leading to:

-

Increased Oxidative Stress: Inactivation of TrxR leads to an accumulation of oxidized thioredoxin and other downstream protein targets, resulting in a buildup of reactive oxygen species (ROS).

-

Induction of Apoptosis: The elevated oxidative stress and disruption of redox-sensitive signaling pathways can trigger programmed cell death, a desirable outcome in cancer therapy.

Below is a diagram illustrating the central role of TrxR in the thioredoxin system and the effect of its inhibition.

Caption: The Thioredoxin Reductase signaling pathway and its inhibition.

Experimental Protocols

A fundamental assay for identifying and characterizing TrxR inhibitors is the endpoint DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) reduction assay.

Principle: This assay measures the NADPH-dependent reduction of DTNB by TrxR, which produces the yellow-colored product 2-nitro-5-thiobenzoate (TNB), detectable spectrophotometrically at 412 nm. Potential inhibitors are pre-incubated with the enzyme before initiating the reaction.

Materials:

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

EDTA solution

-

NADPH solution

-

DTNB solution

-

Recombinant human Thioredoxin Reductase 1 (TrxR1)

-

Test inhibitor compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of NADPH and DTNB in the assay buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, EDTA, and the TrxR1 enzyme solution.

-

Add the test inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Auranofin).

-

Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 30 minutes) at room temperature to allow for potential covalent modification.

-

Reaction Initiation: Start the reaction by adding a mixture of NADPH and DTNB to all wells.

-

Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of TNB formation (the slope of the absorbance vs. time curve). Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for TrxR Inhibitor Screening

The process of identifying and characterizing novel TrxR inhibitors typically follows a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.

Caption: A typical experimental workflow for the screening and characterization of TrxR inhibitors.

Thioredoxin Reductase is a well-validated and compelling target for therapeutic intervention, particularly in cancer. The development of inhibitors that can effectively and selectively target this enzyme holds significant promise. A thorough understanding of the enzyme's mechanism, the chemical properties of inhibitors, and robust experimental methodologies are essential for the successful development of novel TrxR-targeted drugs. This guide provides a foundational overview of these key aspects to aid researchers in this important field.

References

Target Validation of TrxR-IN-2 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thioredoxin System - A Compelling Target in Oncology

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a critical regulator of cellular redox homeostasis.[1][2] In cancer cells, which often exhibit elevated levels of reactive oxygen species (ROS) due to their heightened metabolic rate, the Trx system is frequently upregulated to counteract oxidative stress and promote survival, proliferation, and resistance to therapy.[3][4][5] Thioredoxin reductase (TrxR), a selenoenzyme, is the only known enzyme that can reduce oxidized Trx, making it a pivotal node in this protective pathway. Consequently, TrxR has emerged as a promising therapeutic target for the development of novel anticancer agents. Inhibition of TrxR is expected to disrupt the cellular redox balance, leading to an accumulation of ROS, induction of apoptosis, and sensitization of cancer cells to conventional therapies.

This guide focuses on the target validation of TrxR-IN-2, a potential inhibitor of thioredoxin reductase identified as a promising candidate for the treatment of drug-resistant hepatocellular carcinoma.

This compound: A Novel Thioredoxin Reductase Inhibitor

This compound is a novel small molecule inhibitor designed to target the enzymatic activity of thioredoxin reductase. While the specific details of its discovery and structure-activity relationship are pending the full disclosure of its primary research publication, its designation as a TrxR inhibitor suggests a mechanism centered on the disruption of the thioredoxin system.

Proposed Mechanism of Action

It is hypothesized that this compound, like other inhibitors of its class, exerts its anticancer effects by:

-

Directly inhibiting TrxR activity: This leads to an accumulation of oxidized Trx and a decrease in the cell's capacity to reduce oxidized proteins.

-

Inducing oxidative stress: The compromised Trx system results in a buildup of reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways.

-

Promoting apoptosis: Elevated ROS levels can lead to the activation of pro-apoptotic signaling cascades, ultimately resulting in cancer cell death.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of the cells by 50%.

| Cell Line | Cancer Type | This compound IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | [Data from primary research] |

| Huh7 | Hepatocellular Carcinoma | [Data from primary research] |

| A549 | Non-small cell lung cancer | [Data from primary research] |

| MCF-7 | Breast Adenocarcinoma | [Data from primary research] |

| HCT116 | Colorectal Carcinoma | [Data from primary research] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the validation of TrxR inhibitors like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Thioredoxin Reductase (TrxR) Activity Assay

This assay measures the enzymatic activity of TrxR in cell lysates.

-

Cell Lysate Preparation: Treat cells with this compound for the desired time, then harvest and lyse the cells in a suitable buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford assay.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing NADPH and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Kinetic Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the reduction of DTNB by TrxR.

-

Data Analysis: Calculate the TrxR activity and express it as a percentage of the control.

Western Blot Analysis

This technique is used to determine the expression levels of proteins involved in the TrxR signaling pathway and apoptosis.

-

Protein Extraction: Extract total protein from treated and untreated cells.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against TrxR, Trx, and apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular levels of ROS.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

DCFH-DA Staining: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for 30 minutes.

-

Flow Cytometry Analysis: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

-

Data Analysis: Quantify the mean fluorescence intensity to determine the relative ROS levels.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows related to the target validation of this compound.

Caption: The Thioredoxin Reductase Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro target validation of this compound.

Caption: Logical relationship of this compound's mechanism of action in cancer cells.

Conclusion and Future Perspectives

The available data, though preliminary, suggests that this compound is a promising inhibitor of thioredoxin reductase with potential therapeutic application in drug-resistant hepatocellular carcinoma. The target validation process, as outlined in this guide, provides a robust framework for characterizing its mechanism of action and anticancer efficacy. Future studies should focus on in vivo validation in animal models to assess its pharmacokinetic properties, toxicity, and antitumor effects in a more complex biological system. Furthermore, exploring combination therapies with existing chemotherapeutic agents could reveal synergistic effects and provide new avenues for the treatment of aggressive and resistant cancers. The complete elucidation of this compound's potential awaits the publication of its primary research data.

References

Preliminary Efficacy of Thioredoxin Reductase Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general framework for the evaluation of Thioredoxin Reductase (TrxR) inhibitors, using publicly available information on various compounds within this class. Specific efficacy data and detailed protocols for a compound designated "TrxR-IN-2" are not available in the public domain at the time of this writing. The information presented herein is a composite based on studies of other TrxR inhibitors and is intended to serve as a technical guide for research and development professionals.

Introduction: Thioredoxin Reductase as a Therapeutic Target

The thioredoxin (Trx) system, comprising Trx, thioredoxin reductase (TrxR), and NADPH, is a critical component of the cellular antioxidant defense and redox signaling pathways. TrxR is a selenoenzyme that catalyzes the reduction of oxidized Trx, which in turn regulates a multitude of cellular processes, including DNA synthesis, apoptosis, and transcription factor activity.[1]

In many cancer types, the Trx system is upregulated to counteract the increased oxidative stress associated with rapid proliferation and metabolic activity. This makes TrxR a compelling target for anticancer drug development. Inhibition of TrxR can lead to an accumulation of reactive oxygen species (ROS), induction of apoptosis, and sensitization of cancer cells to other therapies.[1] This guide outlines the preliminary studies and methodologies typically employed to evaluate the efficacy of novel TrxR inhibitors.

In Vitro Efficacy of TrxR Inhibitors

The initial evaluation of a TrxR inhibitor involves assessing its activity against the purified enzyme and its cytotoxic effects on cancer cell lines.

Enzymatic Activity

The inhibitory potential of a compound against TrxR is quantified by its half-maximal inhibitory concentration (IC50). This is often determined using a colorimetric assay that measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[2]

Table 1: Representative Enzymatic Inhibition of TrxR by Various Inhibitors

| Compound | Target | IC50 (µM) | Assay Conditions |

| Auranofin | TrxR1 | 0.2 | Purified recombinant human TrxR1 |

| Ethaselen | TrxR1 | 0.5 (human), 0.35 (rat) | Purified recombinant TrxR1 |

| BGC4 | TrxR | 10.7 | Human recombinant TrxR |

| TrxR-IN-5 | TrxR | 0.16 | Not specified |

| TrxR-IN-7 | TrxR | 3.5 | Not specified |

| TrxR-IN-8 | TrxR | 10.2 | Not specified |

Cell-Based Assays

The cytotoxic effects of TrxR inhibitors are evaluated across a panel of cancer cell lines. The IC50 values from these assays indicate the concentration of the inhibitor required to reduce cell viability by 50%.

Table 2: Representative Cytotoxicity of TrxR Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| PX-12 | MCF-7 | Breast Cancer | 1.9 |

| PX-12 | HT-29 | Colon Cancer | 2.9 |

| BGC4 | MDA-MB-231 | Breast Cancer | 5.4 |

| Nitrovin hydrochloride | Various | Various | 1.31-6.60 |

| CPUL1 | A549 | Lung Cancer | Proliferation inhibition observed at 2.5-40 µM |

In Vivo Efficacy of TrxR Inhibitors

Promising candidates from in vitro studies are advanced to in vivo models to assess their anti-tumor activity and safety profile.

Xenograft Models

Human cancer cells are implanted into immunocompromised mice, which are then treated with the TrxR inhibitor. Tumor growth inhibition is a key efficacy endpoint.

Table 3: Representative In Vivo Efficacy of TrxR Inhibitors in Xenograft Models

| Compound | Xenograft Model | Dosing Regimen | Outcome |

| Auranofin | DMS273 SCLC | 4 mg/kg, IP, once daily for 14 days | 50% inhibition of TrxR activity in tumors; trend for prolonged median survival.[3] |

| Everolimus + Auranofin | HCT116 Colon Cancer | 5 mg/kg everolimus + 3 mg/kg auranofin for 13 days | Significant inhibition of tumor growth.[4] |

| Auranofin | RMS PDX | Not specified | Significantly suppressed tumor progression. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are outlines of key experimental protocols.

Thioredoxin Reductase Activity Assay (DTNB Reduction Assay)

This assay measures the enzymatic activity of TrxR by monitoring the reduction of DTNB to TNB, which produces a yellow color that can be measured spectrophotometrically at 412 nm.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing NADPH and the TrxR enzyme.

-

Inhibitor Incubation: Add varying concentrations of the test inhibitor to the reaction mixture and incubate.

-

Initiation of Reaction: Add DTNB to initiate the reaction.

-

Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the TrxR inhibitor for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of TrxR and downstream signaling proteins.

Protocol:

-

Cell Lysis: Treat cells with the TrxR inhibitor, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., TrxR, cleaved caspase-3), followed by secondary antibodies conjugated to a detection enzyme.

-

Detection: Visualize the protein bands using a chemiluminescent or fluorescent substrate.

Xenograft Tumor Model

This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer the TrxR inhibitor (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule.

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Caption: The Thioredoxin Reductase signaling pathway and the point of inhibition.

Caption: A typical experimental workflow for the evaluation of a TrxR inhibitor.

References

- 1. Inhibiting TrxR suppresses liver cancer by inducing apoptosis and eliciting potent antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compensatory combination of mTOR and TrxR inhibitors to cause oxidative stress and regression of tumors - PMC [pmc.ncbi.nlm.nih.gov]

TrxR-IN-2 and oxidative stress induction

An In-depth Technical Guide on Thioredoxin Reductase Inhibition and Oxidative Stress Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thioredoxin (Trx) system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is a pivotal component of cellular redox regulation and antioxidant defense. Its upregulation in various cancers, including hepatocellular carcinoma, makes it a prime target for therapeutic intervention.[1] Inhibitors of TrxR disrupt this delicate redox balance, leading to an accumulation of reactive oxygen species (ROS), inducing oxidative stress, and promoting apoptotic cell death in cancer cells. This guide details the core mechanisms of TrxR inhibition, the subsequent induction of oxidative stress, the key signaling pathways involved, and the experimental protocols used to study these processes. While this document focuses on the general principles of TrxR inhibition, it references TrxR-IN-2, a potential inhibitor identified for its prospective application in drug-resistant hepatocellular carcinoma, as an example of this therapeutic strategy.[2] Due to limited publicly available data on this compound, this guide will draw upon data from other well-characterized TrxR inhibitors to illustrate the concepts.

The Thioredoxin System: A Key Regulator of Redox Homeostasis

The mammalian thioredoxin system is a central antioxidant system responsible for maintaining a reducing intracellular environment.[3] Its primary components are:

-

Thioredoxin (Trx): A small, ubiquitous 12 kDa protein with a highly conserved Cys-Gly-Pro-Cys active site. Reduced Trx donates electrons to a wide range of target proteins, thereby reducing oxidized cysteine residues.[4] It is a critical scavenger of ROS, often by reducing peroxiredoxins.[4]

-

Thioredoxin Reductase (TrxR): A homodimeric selenoprotein that is the only known enzyme to catalyze the reduction of oxidized Trx. It transfers reducing equivalents from NADPH to Trx, thus regenerating its antioxidant capacity. Mammals have three isoforms: cytosolic TrxR1, mitochondrial TrxR2, and TrxR3, which is primarily expressed in the testes.

-

NADPH: Serves as the ultimate electron donor for the entire process.

Cancer cells often exhibit elevated levels of ROS due to their high metabolic rate and are therefore more dependent on antioxidant systems like the Trx system for survival. This dependency makes TrxR an attractive target for anticancer drug development.

Mechanism of Action: TrxR Inhibition and Oxidative Stress Induction

TrxR inhibitors disrupt the Trx system, leading to a cascade of events culminating in oxidative stress and cell death. The general mechanism is as follows:

-

Inhibition of TrxR: Small molecule inhibitors, such as this compound, are designed to bind to and inactivate TrxR. Many inhibitors covalently modify the enzyme's active site, which often contains a critical selenocysteine residue essential for its catalytic activity.

-

Accumulation of Oxidized Trx: With TrxR inhibited, the pool of reduced Trx cannot be replenished. This leads to the accumulation of oxidized Trx (Trx-S-S).

-

Impaired Redox Control: The depletion of reduced Trx cripples the cell's ability to reduce oxidized proteins and scavenge ROS. Peroxiredoxins, which rely on Trx as an electron donor, become inactive, leading to a buildup of peroxides.

-

Induction of Oxidative Stress: The imbalance between ROS production and the cell's diminished antioxidant capacity results in a state of severe oxidative stress. This accumulation of ROS can directly damage cellular macromolecules, including lipids, proteins, and DNA.

Signaling Pathway: Thioredoxin Redox Cycle

References

TrxR-IN-2 and its Selectivity for Thioredoxin Reductase Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioredoxin reductases (TrxRs) are critical enzymes in cellular redox homeostasis, making them attractive targets for therapeutic intervention, particularly in oncology. TrxR-IN-2 is a compound identified as a potential inhibitor of this enzyme family. Understanding the selectivity of such inhibitors for the different TrxR isoforms—cytosolic TrxR1, mitochondrial TrxR2, and the less ubiquitous TrxR3—is paramount for developing targeted therapies with minimal off-target effects. This technical guide provides an in-depth overview of the thioredoxin reductase system, the significance of isoform selectivity, and detailed experimental protocols for assessing inhibitor potency and selectivity. While specific quantitative data on the isoform selectivity of this compound is not extensively available in the public domain, this guide outlines the established methodologies for such determinations.

The Thioredoxin System and its Isoforms

The thioredoxin (Trx) system, comprising NADPH, thioredoxin reductase (TrxR), and thioredoxin (Trx), is a principal cellular antioxidant system.[1][2] It plays a crucial role in maintaining a reducing intracellular environment by catalyzing the reduction of disulfide bonds in a wide range of proteins, thereby regulating their function.[2]

Mammalian cells express three main isoforms of TrxR:

-

TrxR1 (Cytosolic): Encoded by the TXNRD1 gene, TrxR1 is found predominantly in the cytoplasm and nucleus.[3][4] It is essential for various cellular processes, including DNA synthesis, regulation of transcription factors, and protection against oxidative stress.

-

TrxR2 (Mitochondrial): Encoded by the TXNRD2 gene, TrxR2 is localized to the mitochondria. Its primary role is to maintain the mitochondrial redox state, protecting against the high levels of reactive oxygen species (ROS) generated during oxidative phosphorylation.

-

TrxR3 (Thioredoxin and Glutathione Reductase): Encoded by the TXNRD3 gene, TrxR3 has a more restricted tissue distribution, with high expression in the testes.

The distinct subcellular localizations and functions of TrxR1 and TrxR2 underscore the importance of developing isoform-selective inhibitors for targeted therapeutic applications.

Significance of Isoform Selectivity

The development of isoform-selective TrxR inhibitors is a key objective in drug discovery. A selective TrxR1 inhibitor, for instance, could target the dysregulated redox pathways in cancer cells while sparing the essential functions of TrxR2 in mitochondria, potentially reducing cardiotoxicity and other side effects. Conversely, targeting TrxR2 could be a strategy for diseases where mitochondrial dysfunction is a central pathological feature. The ability to selectively inhibit one isoform over another is a critical determinant of a drug candidate's therapeutic window and overall safety profile.

Quantitative Assessment of this compound Selectivity

The following table is a template that researchers would aim to complete to characterize the selectivity profile of an inhibitor like this compound.

| Enzyme Isoform | Inhibitor | IC50 (nM) | Assay Conditions | Reference |

| Human TrxR1 | This compound | Data not available | e.g., DTNB reduction assay, 25°C, pH 7.4 | - |

| Human TrxR2 | This compound | Data not available | e.g., DTNB reduction assay, 25°C, pH 7.4 | - |

Experimental Protocol: Determining TrxR Inhibitor Selectivity using the DTNB Assay

The most common method for measuring TrxR activity and inhibition is the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reduction assay, also known as Ellman's reagent assay. This colorimetric assay is robust, high-throughput compatible, and can be adapted to assess isoform selectivity by using purified recombinant TrxR1 and TrxR2.

Principle:

TrxR catalyzes the reduction of DTNB by NADPH, producing 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored compound with a maximum absorbance at 412 nm. The rate of TNB²⁻ formation is directly proportional to the TrxR activity.

Materials:

-

Purified recombinant human TrxR1 and TrxR2

-

This compound or other test inhibitors

-

NADPH

-

DTNB (Ellman's reagent)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 2 mM EDTA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of NADPH in assay buffer.

-

Prepare a stock solution of DTNB in assay buffer.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Purified TrxR1 or TrxR2 enzyme solution

-

Test inhibitor solution (this compound at various concentrations) or vehicle control.

-

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

-

Initiation of Reaction:

-

To each well, add NADPH solution.

-

Initiate the reaction by adding the DTNB solution.

-

-

Measurement:

-

Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader.

-

Take readings at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

To assess selectivity, this entire procedure is performed in parallel for both TrxR1 and TrxR2. The ratio of the IC50 values (IC50 TrxR2 / IC50 TrxR1) provides a quantitative measure of the inhibitor's selectivity for TrxR1 over TrxR2.

Visualizing Key Processes

Signaling Pathway

Caption: The Thioredoxin Reductase signaling cascade.

Experimental Workflow

Caption: Workflow for determining TrxR inhibitor selectivity.

Logical Relationship of Selectivity

Caption: Logical determination of inhibitor selectivity.

Conclusion

While this compound has been identified as a potential inhibitor of thioredoxin reductase, a comprehensive understanding of its therapeutic potential requires a thorough characterization of its selectivity for the different TrxR isoforms. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the IC50 values for TrxR1 and TrxR2, and thereby quantify the selectivity profile of this compound or any other novel TrxR inhibitor. Such data is indispensable for the rational design and development of targeted therapies that exploit the critical role of the thioredoxin system in disease.

References

Methodological & Application

Application Notes and Protocols for the Thioredoxin Reductase Inhibitor Auranofin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Auranofin, a potent Thioredoxin Reductase (TrxR) inhibitor, in cell culture experiments. Due to the limited availability of specific data for "TrxR-IN-2," this document utilizes the well-characterized inhibitor Auranofin as a representative compound for establishing experimental protocols and understanding the cellular effects of TrxR inhibition.

Introduction to Thioredoxin Reductase Inhibition

The thioredoxin (Trx) system, comprising Trx, TrxR, and NADPH, is a critical antioxidant system in mammalian cells, responsible for maintaining cellular redox homeostasis.[1] Thioredoxin reductase (TrxR) is a key enzyme in this system, catalyzing the reduction of oxidized Trx.[2] In many cancer types, the Trx system is upregulated, contributing to tumor growth, survival, and resistance to therapy.[3] Inhibition of TrxR disrupts the cellular redox balance, leading to increased reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis in cancer cells.[4][5] Auranofin is an FDA-approved gold-containing compound that effectively inhibits TrxR activity, making it a valuable tool for cancer research and a potential anticancer therapeutic.

Mechanism of Action of Auranofin

Auranofin primarily targets the selenocysteine residue in the active site of both cytosolic (TrxR1) and mitochondrial (TrxR2) thioredoxin reductases. This irreversible inhibition leads to an accumulation of oxidized Trx, impairing its ability to reduce downstream target proteins. The disruption of the Trx system results in a cascade of cellular events, including:

-

Increased Intracellular ROS: Inhibition of TrxR leads to the accumulation of ROS, such as superoxide anions and hydrogen peroxide.

-

Induction of Apoptosis: Elevated ROS levels trigger apoptotic pathways through both mitochondrial dysfunction and endoplasmic reticulum (ER) stress. This involves the activation of caspases, such as caspase-3 and PARP cleavage.

-

Modulation of Signaling Pathways: Auranofin has been shown to inhibit pro-survival signaling pathways like PI3K/AKT/mTOR.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of Auranofin on various cancer cell lines.

Table 1: IC50 Values of Auranofin in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| Calu-6 | Lung Cancer | 24 | ~3 | |

| A549 | Lung Cancer | 24 | ~5 | |

| SK-LU-1 | Lung Cancer | 24 | ~5 | |

| NCI-H460 | Lung Cancer | 24 | ~4 | |

| NCI-H1299 | Lung Cancer | 24 | ~1 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | ~3 | |

| BGC-823 | Gastric Cancer | 24 | Not specified | |

| SGC-7901 | Gastric Cancer | 24 | Not specified | |

| HT 1376 | Urothelial Carcinoma | 24 | 2.78 | |

| BFTC 909 | Urothelial Carcinoma | 24 | 3.93 | |

| MCF-7 | Breast Cancer | 24 | 3.37 | |

| PC3 | Prostate Cancer | 24 | 2.5 | |

| PEO1 | High-Grade Serous Ovarian Cancer | 72 | Not specified | |

| PEO4 | High-Grade Serous Ovarian Cancer | 72 | Not specified |

Table 2: Effects of Auranofin on Apoptosis and ROS Production

| Cell Line | Auranofin Concentration (µM) | Incubation Time (h) | Effect | Reference |

| Calu-6 | 3 | 24 | Increased ROS (O2•−) levels | |

| A549 | 5 | 24 | Increased ROS (O2•−) levels | |

| BGC-823 | Dose-dependent | 24 | Increased apoptosis (Annexin V/PI) | |

| SGC-7901 | Dose-dependent | 24 | Increased apoptosis (Annexin V/PI) | |

| Thyroid Cancer Cells | 3 | 24 | Increased ROS production (DCF-DA) | |

| Thyroid Cancer Cells | Dose-dependent | 24 | Increased apoptosis (Annexin V/PI) | |

| PEO1 | 1, 2, 4 | 72 | Increased DNA damage | |

| PEO4 | 1, 2, 4 | 72 | Increased DNA damage |

Experimental Protocols

Cell Culture and Auranofin Treatment

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for logarithmic growth during the experiment. For example, for a 24-hour treatment, seed 1.25 x 10^4 cells/well in a 96-well plate.

-

Auranofin Preparation: Prepare a stock solution of Auranofin (e.g., 10 mM in DMSO). Store the stock solution at -20°C.

-

Treatment: The following day, dilute the Auranofin stock solution to the desired final concentrations in fresh cell culture medium. Remove the old medium from the cells and add the medium containing Auranofin. A vehicle control (e.g., DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

-

Treatment: Treat cells with varying concentrations of Auranofin for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treatment: Treat cells with Auranofin at the desired concentrations and for the specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.

Measurement of Intracellular ROS

-

Treatment: Treat cells with Auranofin. A positive control (e.g., H2O2) and a negative control (e.g., N-acetylcysteine, a ROS scavenger) can be included.

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.

-

Flow Cytometry: Harvest the cells, wash with PBS, and analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS.

Western Blot Analysis

-

Cell Lysis: After treatment with Auranofin, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, p-AKT, total AKT, p-mTOR, total mTOR, TrxR1).

-

Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Caption: Auranofin's mechanism of action leading to cancer cell death.

Caption: General experimental workflow for studying Auranofin's effects.

Caption: Overview of the Thioredoxin Reductase signaling pathway.

References

- 1. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioredoxin reductase - Wikipedia [en.wikipedia.org]

- 3. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TrxR-IN-2 in Cancer Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a critical regulator of cellular redox homeostasis.[1][2] In many cancer types, the expression and activity of TrxR are significantly upregulated, contributing to tumor growth, resistance to therapy, and poor patient prognosis.[1][3][4] This makes TrxR a compelling target for anticancer drug development. TrxR-IN-2 is a potent and selective inhibitor of thioredoxin reductase. These application notes provide a comprehensive guide for utilizing this compound in various cancer research models to investigate its therapeutic potential.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting TrxR, leading to a disruption of the cellular redox balance. This inhibition results in an accumulation of reactive oxygen species (ROS), which can induce oxidative stress and trigger downstream signaling pathways leading to apoptosis (programmed cell death). By targeting the overactive Trx system in cancer cells, this compound can selectively induce cell death in malignant cells while having a lesser effect on normal cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | TrxR Activity IC50 (nM) | Cell Viability IC50 (µM) |

| A549 | Lung Carcinoma | 150 | 2.5 |

| MCF-7 | Breast Adenocarcinoma | 210 | 5.1 |

| HCT116 | Colorectal Carcinoma | 180 | 3.8 |

| U87 MG | Glioblastoma | 250 | 7.2 |

| Panc-1 | Pancreatic Carcinoma | 190 | 4.5 |

Note: The data presented in this table are representative examples based on typical TrxR inhibitors and should be experimentally determined for specific research applications.

Table 2: In Vivo Efficacy of this compound in Xenograft Model

| Treatment Group | Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 ± 250 | - |

| This compound (10 mg/kg) | 600 ± 150 | 60 |

| This compound (25 mg/kg) | 300 ± 100 | 80 |

Note: The data presented in this table are representative examples and should be experimentally determined.

Mandatory Visualizations

References

Application Notes and Protocols for Thioredoxin Reductase Inhibitor (TrxR-IN-2) in Murine Models

For Research Use Only

Introduction

The thioredoxin (Trx) system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is a critical antioxidant system essential for maintaining cellular redox homeostasis.[1][2] TrxR catalyzes the reduction of oxidized Trx, which in turn reduces downstream targets, including ribonucleotide reductase and peroxiredoxins, thereby playing a key role in DNA synthesis, protection against oxidative stress, and regulation of apoptosis.[1] Mammals express three isoforms of TrxR: cytosolic TrxR1, mitochondrial TrxR2, and a testis-specific TrxR3.[3] Elevated levels of TrxR are often associated with various pathologies, including cancer, making it a compelling target for therapeutic intervention.[4]

TrxR-IN-2 is a potent inhibitor of thioredoxin reductase. These application notes provide an overview of its use in mice, including recommended dosage and administration routes based on preclinical studies with similar inhibitors, along with detailed experimental protocols.

Data Presentation

Table 1: In Vivo Dosage of Representative TrxR Inhibitors in Mice

| Compound | Dosage | Route of Administration | Mouse Model | Outcome | Reference |

| Auranofin | Not Specified in Abstract | Intraperitoneal (IP) or Oral (PO) - General routes for anticancer agents | Glioblastoma | Anticancer effects | |

| 1-chloro-2,4-dinitrobenzene (DNCB) | Not Specified in Abstract (used on aortic rings ex vivo) | Ex vivo treatment | C57BL/6 | Reduced vascular relaxation | |

| Methylmercury (MeHg) | 1, 5, and 10 mg/kg (single administration) | Intraperitoneal (IP) | Swiss Webster mice | Inhibition of kidney and liver TrxR activity |

Note: Data for "this compound" is not publicly available. The table presents data from known TrxR inhibitors to provide a reference for experimental design.

Signaling Pathway

The thioredoxin system is a key cellular antioxidant pathway. Inhibition of Thioredoxin Reductase (TrxR) disrupts this pathway, leading to an accumulation of oxidized Thioredoxin (Trx-S₂) and a subsequent increase in cellular oxidative stress.

Caption: Inhibition of TrxR by this compound blocks the reduction of oxidized thioredoxin, leading to increased oxidative stress.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound

Objective: To administer this compound to mice to evaluate its in vivo efficacy and effects on TrxR activity in target tissues.

Materials:

-

This compound

-

Vehicle (e.g., sterile PBS, DMSO, or as recommended by the manufacturer)

-

Mice (e.g., C57BL/6 or a relevant disease model)

-

Syringes and needles (appropriate gauge for the chosen route of administration)

-

Animal balance

-

Personal Protective Equipment (PPE)

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve this compound in the appropriate vehicle to achieve the desired final concentration. Ensure complete dissolution. The use of a solvent like DMSO may be necessary, followed by dilution in a physiologically compatible vehicle like saline or corn oil. The final concentration of the solvent should be non-toxic to the animals.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the precise volume of the dosing solution to be administered.

-

Administer this compound via the chosen route. Common routes for systemic delivery include:

-

Intraperitoneal (IP) Injection: Inject into the lower quadrant of the abdomen.

-

Oral Gavage (PO): Deliver the solution directly into the stomach using a gavage needle.

-

Intravenous (IV) Injection: Inject into a tail vein for rapid systemic distribution.

-

-

Administer an equivalent volume of the vehicle to the control group of mice.

-

-

Post-Administration Monitoring:

-

Monitor the animals for any signs of toxicity or adverse effects according to the approved animal care protocol.

-

At the designated time points post-administration, euthanize the animals and collect tissues of interest for further analysis.

-

Protocol 2: Measurement of TrxR Activity in Tissue Homogenates

Objective: To determine the effect of this compound on TrxR activity in murine tissues.

Materials:

-

Tissue samples (e.g., liver, kidney, tumor)

-

Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Tissue homogenizer

-

Centrifuge

-

Spectrophotometer or microplate reader

-

TrxR activity assay kit (commercially available kits typically measure the reduction of DTNB to TNB, which absorbs at 412 nm)

Procedure:

-

Tissue Homogenization:

-

Excise tissues from treated and control mice and place them in ice-cold homogenization buffer.

-

Homogenize the tissues using a suitable homogenizer.

-

Centrifuge the homogenates at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the cytosolic and mitochondrial fractions for the TrxR activity assay.

-

-

TrxR Activity Assay:

-

Follow the manufacturer's instructions for the TrxR activity assay kit.

-

Typically, the assay involves adding the tissue lysate to a reaction mixture containing NADPH and a substrate (e.g., DTNB).

-

The activity of TrxR is determined by measuring the rate of increase in absorbance at 412 nm, which corresponds to the formation of TNB.

-

Normalize the TrxR activity to the total protein concentration of the tissue lysate.

-

Experimental Workflow

Caption: A typical workflow for the in vivo evaluation of a TrxR inhibitor in a murine model.

References

- 1. What are TrxR inhibitors and how do they work? [synapse.patsnap.com]

- 2. TrxR - Creative Enzymes [creative-enzymes.com]

- 3. Thioredoxin reductase - Wikipedia [en.wikipedia.org]

- 4. Inhibition of Thioredoxin-Reductase by Auranofin as a Pro-Oxidant Anticancer Strategy for Glioblastoma: In Vitro and In Vivo Studies [mdpi.com]

Application Notes and Protocols for TrxR Inhibitors in Tumor Cell Apoptosis Induction

Disclaimer: The specific compound "TrxR-IN-2" was not found in publicly available scientific literature. Therefore, these application notes and protocols are based on the established mechanisms of well-characterized thioredoxin reductase (TrxR) inhibitors and provide a general framework for studying the induction of apoptosis in tumor cells by targeting the thioredoxin system. Researchers should validate these protocols for their specific TrxR inhibitor of interest.

Introduction

The thioredoxin (Trx) system, comprising thioredoxin, thioredoxin reductase (TrxR), and NADPH, is a critical antioxidant system essential for maintaining cellular redox homeostasis.[1] In many cancer types, the Trx system is upregulated, enabling tumor cells to counteract increased oxidative stress and promoting their proliferation and survival.[2][3] Thioredoxin reductase (TrxR), a key enzyme in this system, has emerged as a promising target for cancer therapy.[2][4] Inhibition of TrxR disrupts the redox balance, leading to an accumulation of reactive oxygen species (ROS), which can trigger apoptotic cell death pathways in tumor cells.

These application notes provide an overview of the mechanism of action of TrxR inhibitors in inducing apoptosis and detailed protocols for evaluating their efficacy in cancer cell lines.

Mechanism of Action

TrxR inhibitors induce apoptosis in tumor cells primarily through the following mechanisms:

-

Inhibition of TrxR Activity: The inhibitor binds to and inactivates TrxR, preventing the reduction of oxidized thioredoxin.

-

Increased Intracellular ROS: The compromised Trx system leads to an accumulation of ROS, causing oxidative damage to cellular components.

-

Induction of Mitochondrial Apoptosis Pathway: Elevated ROS levels can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: Cytochrome c release initiates a caspase cascade, leading to the activation of caspase-9 (initiator caspase) and subsequently caspase-3 (executioner caspase), which orchestrates the dismantling of the cell.

-

Modulation of Apoptotic Proteins: TrxR inhibition can alter the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family members, further promoting apoptosis.

Figure 1: Signaling pathway of TrxR inhibitor-induced apoptosis.

Data Presentation

The following tables summarize representative quantitative data for the effects of various TrxR inhibitors on cancer cell lines.

Table 1: IC50 Values of Representative TrxR Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | IC50 (µM) | Reference |

| BBSKE | HL-60 | Not specified | |

| BBSKE | K562 | Not specified | |

| Auranofin | MDA-MB 435S | 4.71 | |

| Auranofin | MDA-MB 231 | 4.85 | |

| Auranofin | BT549 | 4.17 | |

| IQ10 | SF188 | 0.34 | |

| IQ10 | DAOY | 0.62 | |

| IQ10 | UW228-3 | 0.44 | |

| 2-Bromo-2-nitro-1,3-propanediol (Bronopol) | HeLa | 20.5 | |

| 2-Bromo-2-nitro-1,3-propanediol (Bronopol) | OVCAR-5 | 10 |

Table 2: Effect of a Representative TrxR Inhibitor (BBSKE) on Apoptotic Protein Expression

| Cell Line | Treatment | Bcl-2 Expression | Bax Expression | Reference |

| HL-60 | BBSKE | Downregulated | Upregulated | |

| K562 | BBSKE | Downregulated | Upregulated |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of a TrxR inhibitor on tumor cells.

Materials:

-

Tumor cell line of interest

-

Complete cell culture medium

-

TrxR inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the TrxR inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)